Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate
Description
This compound, commonly known as Xylenol orange tetrasodium salt (CAS: 3618-43-7), is a polyaromatic sulfonate featuring a benzo[c][1,2]oxathiole core, multiple carboxymethyl groups, and azanediyl linkages . Its structure enables strong metal chelation, making it a critical indicator in complexometric titrations for transition metals (e.g., Fe³⁺, Al³⁺) due to its vivid colorimetric response. The tetrasodium salt form enhances water solubility, facilitating its use in analytical chemistry .
Properties
IUPAC Name |
disodium;2-[[5-[3-[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S.2Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTGRFJOMRKXJV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)[O-])C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2Na2O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound features multiple functional groups that may contribute to its biological activity:
- Bis(carboxymethyl)amino moiety
- Hydroxy and methyl substitutions
- Dioxido and benzo[c][1,2]oxathiol structures
Biological Activity Overview
Research has indicated various biological activities associated with compounds similar to this compound. Key findings include:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds. For instance:
- Compounds with similar structural features demonstrated significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Pathogen | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Significant |
Enzyme Inhibition
Research has highlighted the potential of certain derivatives to inhibit key enzymes:
- Compounds related to this structure have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of sodium derivatives against a panel of bacteria and fungi. The results indicated that the compound exhibited moderate to significant activity against gram-positive bacteria.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of related compounds. The findings suggested that modifications in the chemical structure could enhance inhibitory potency against cholinesterases.
Comparison with Similar Compounds
Research Findings and Key Insights
- Chelation Mechanism: Xylenol orange’s sulfonate and carboxymethyl groups form octahedral complexes with trivalent metals, validated by UV-Vis titration studies .
- Synthetic Challenges: The multi-step synthesis of benzo[c]oxathiole derivatives (e.g., ’s triazoles) highlights the complexity of introducing sulfonate groups, a hurdle overcome in Xylenol orange’s industrial production .
- Stability : The sodium salt form enhances stability in aqueous media compared to neutral analogs like 2,2'-(Azanediylbis(methylene))dibenzonitrile , which require inert storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
